molecular formula C15H19BrF3N5O B10904618 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

Cat. No.: B10904618
M. Wt: 422.24 g/mol
InChI Key: NDSWIJQXNPAYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple pyrazole rings substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The bromination and trifluoromethylation steps are usually carried out using bromine and trifluoromethylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of specific functional groups.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or alter receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLACETAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

    4-BROMO-2-(4-CHLOROPHENYL)-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBONITRILE: Known for its use in agrochemicals.

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE: Utilized in medicinal chemistry for its pharmacological activities.

Properties

Molecular Formula

C15H19BrF3N5O

Molecular Weight

422.24 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C15H19BrF3N5O/c1-5-23-7-11(9(2)20-23)6-22(4)12(25)8-24-10(3)13(16)14(21-24)15(17,18)19/h7H,5-6,8H2,1-4H3

InChI Key

NDSWIJQXNPAYQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.